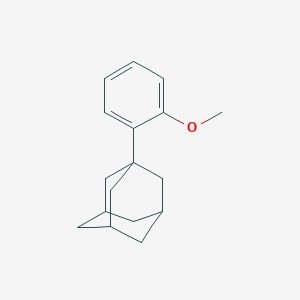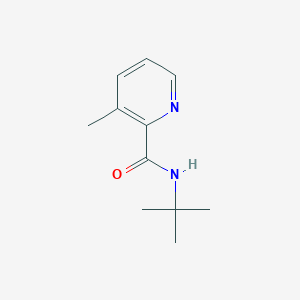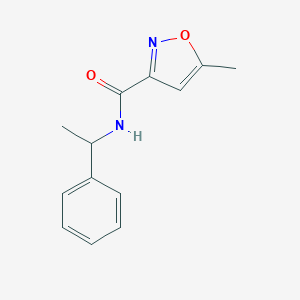
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the family of isoxazolecarboxamides. A-84 has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mécanisme D'action
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide exerts its effects through the modulation of the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide binds to the sigma-1 receptor with high affinity and can modulate its activity in a ligand-dependent manner. The exact mechanism of action of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is still not fully understood, but it is believed to involve the regulation of intracellular calcium levels and the activation of various signaling pathways.
Effets Biochimiques Et Physiologiques
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can modulate the activity of various ion channels, including voltage-gated calcium channels, sodium channels, and potassium channels. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can also regulate the release of neurotransmitters, such as glutamate and acetylcholine. In vivo, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can improve cognitive function, reduce inflammation, and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is its high selectivity and affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide also has a relatively short half-life, which can limit its efficacy in certain applications.
Orientations Futures
There are several future directions for research on (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists and antagonists based on the structure of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases, cancer, and autoimmune diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide to optimize its therapeutic potential.
Méthodes De Synthèse
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzoic acid with 1-phenylethylamine, followed by reduction, cyclization, and deprotection steps. The final product is obtained as a white crystalline solid with a purity of over 98%.
Applications De Recherche Scientifique
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In immunology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.
Propriétés
Numéro CAS |
145441-01-6 |
|---|---|
Nom du produit |
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide |
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
5-methyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-12(15-17-9)13(16)14-10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16) |
Clé InChI |
GWRNZKZNEMXLEA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
Autres numéros CAS |
145441-02-7 145441-03-8 |
Synonymes |
3-Isoxazolecarboxamide, 5-methyl-N-(1-phenylethyl)-, (+-)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



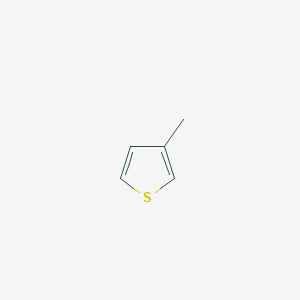

![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)
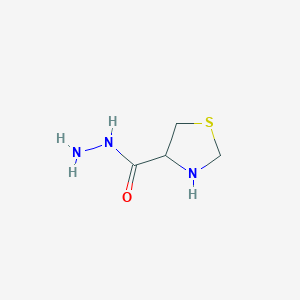



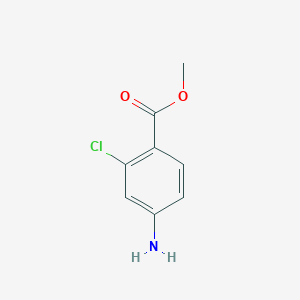



![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)
